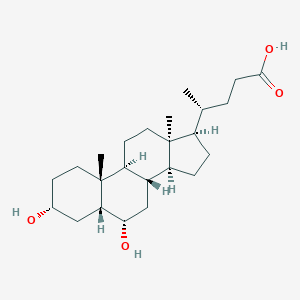

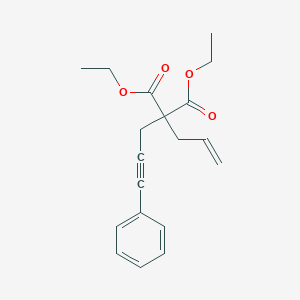

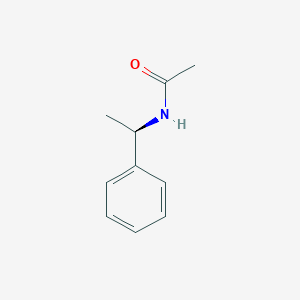

![molecular formula C11H14O4 B131418 3-[(2-Méthoxyéthoxy)méthoxy]benzaldéhyde CAS No. 139461-72-6](/img/structure/B131418.png)

3-[(2-Méthoxyéthoxy)méthoxy]benzaldéhyde

Vue d'ensemble

Description

3-[(2-Methoxyethoxy)methoxy]benzaldehyde is a chemical compound that is related to various benzaldehyde derivatives synthesized for different applications, including the study of nonlinear optical properties and the synthesis of complex organic molecules. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 3-[(2-Methoxyethoxy)methoxy]benzaldehyde.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives involves multiple steps, including the treatment of brominated precursors with nucleophiles such as BuLi and subsequent reactions with aldehydes or other reagents to introduce additional functional groups . For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ^5,4λ^5,6λ^5-triazatriphosphin-2-yl)oxy]benzaldehyde involves a reaction between 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene . These methods could potentially be adapted to synthesize 3-[(2-Methoxyethoxy)methoxy]benzaldehyde by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine was determined to be non-planar with a strong O–H∙∙∙N hydrogen bond . Similarly, the structure of another derivative was elucidated by X-ray analysis, revealing an orthorhombic crystal system . These studies suggest that 3-[(2-Methoxyethoxy)methoxy]benzaldehyde could also exhibit interesting structural features that can be analyzed using similar techniques.

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including cyclization and dehydrogenation, as seen in the synthesis of 3-aryl-2-methoxyinden-1-one (Z)-phenylhydrazones . These reactions are often mediated by acids or catalyzed by metals. The reactivity of 3-[(2-Methoxyethoxy)methoxy]benzaldehyde would likely be influenced by the presence of the methoxyethoxy group, which could participate in or influence such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic studies. For example, the nonlinear optical properties of a benzaldehyde-imine derivative were investigated using ab initio calculations, indicating good nonlinear optical properties . The spectroscopic characterization of another derivative provided detailed information about its electronic structure . These findings suggest that 3-[(2-Methoxyethoxy)methoxy]benzaldehyde may also possess unique optical and electronic properties that could be explored through spectroscopic techniques.

Applications De Recherche Scientifique

- 3-[(2-Méthoxyéthoxy)méthoxy]benzaldéhyde a été étudié pour son utilisation potentielle dans les conducteurs ioniques. Ces matériaux jouent un rôle crucial dans les dispositifs de stockage d'énergie, tels que les batteries à l'état solide et les supercondensateurs. Les chercheurs explorent sa capacité à faciliter le transport des ions au sein du matériau, ce qui a un impact sur les performances globales du dispositif .

Conducteurs Ioniques

Safety and Hazards

Propriétés

IUPAC Name |

3-(2-methoxyethoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-14-9-15-11-4-2-3-10(7-11)8-12/h2-4,7-8H,5-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUZAHLUWZTYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578014 | |

| Record name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139461-72-6 | |

| Record name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

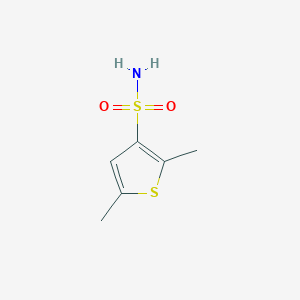

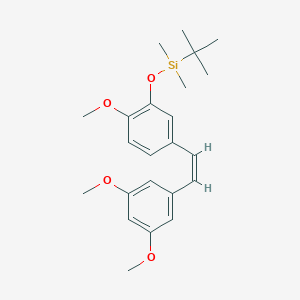

![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)

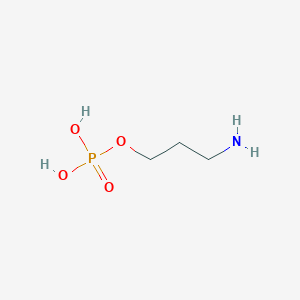

![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)